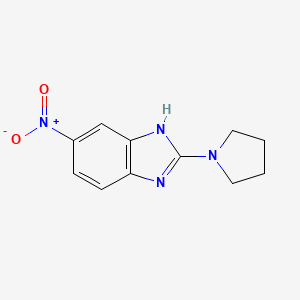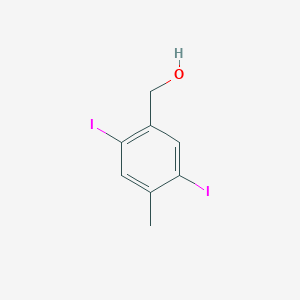
(2,5-Diiodo-4-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Diiodo-4-methylphenyl)methanol is an organic compound with the molecular formula C8H8I2O It is characterized by the presence of two iodine atoms and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Diiodo-4-methylphenyl)methanol typically involves the iodination of 4-methylphenylmethanol. One common method is the electrophilic substitution reaction where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or iodic acid. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2,5-Diiodo-4-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atoms can be reduced to form the corresponding deiodinated compound.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,5-diiodo-4-methylbenzaldehyde or 2,5-diiodo-4-methylbenzoic acid.
Reduction: Formation of 4-methylphenylmethanol.
Substitution: Formation of compounds with azide or thiol groups replacing the iodine atoms.
Scientific Research Applications
(2,5-Diiodo-4-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,5-Diiodo-4-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenylmethanol: Lacks the iodine atoms, making it less reactive in certain chemical reactions.
2,4-Diiodo-6-methylphenol: Similar structure but with different substitution pattern, leading to different chemical properties and reactivity.
Uniqueness
(2,5-Diiodo-4-methylphenyl)methanol is unique due to the specific positioning of the iodine atoms, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthesis and research applications.
Properties
CAS No. |
827045-00-1 |
|---|---|
Molecular Formula |
C8H8I2O |
Molecular Weight |
373.96 g/mol |
IUPAC Name |
(2,5-diiodo-4-methylphenyl)methanol |
InChI |
InChI=1S/C8H8I2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4H2,1H3 |
InChI Key |
RUAZJSWLQUOTBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)CO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


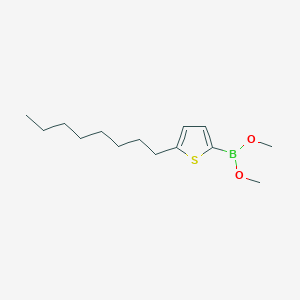
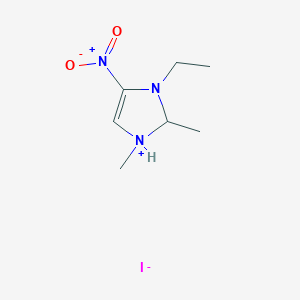
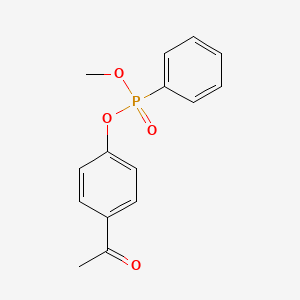
![2-[(2-Amino-5-fluorophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219676.png)
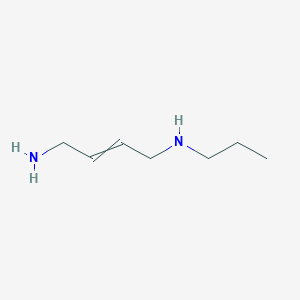
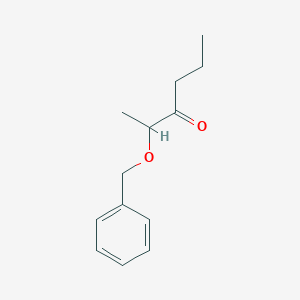
![Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester](/img/structure/B14219695.png)
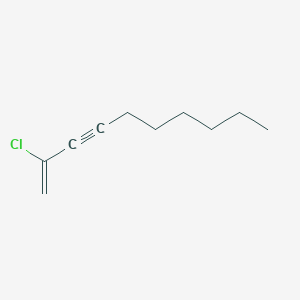
![N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14219725.png)
![2,3,4-Triphenyl-5-[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B14219734.png)

![2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one](/img/structure/B14219754.png)
![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B14219759.png)
